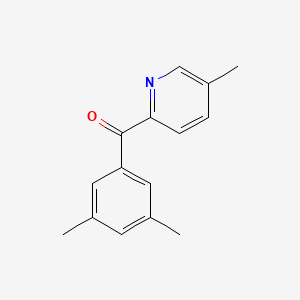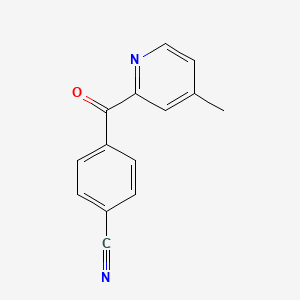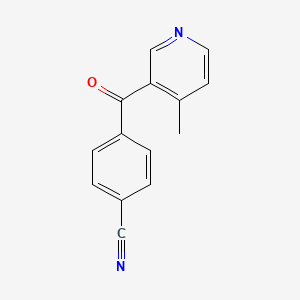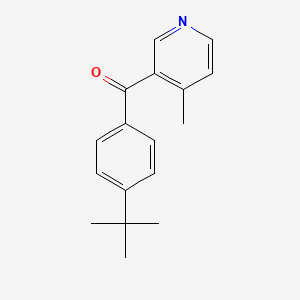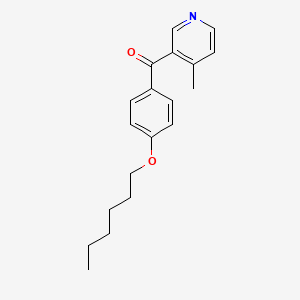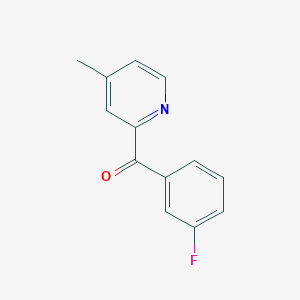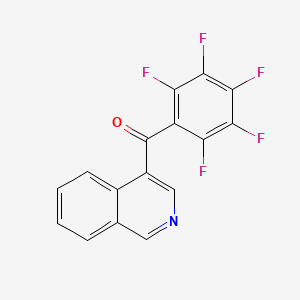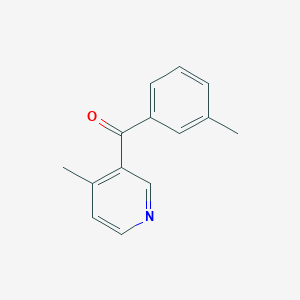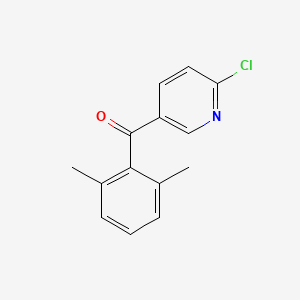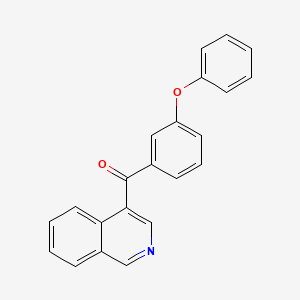
4-(3-Phenoxybenzoyl)isoquinoline
Overview
Description
4-(3-Phenoxybenzoyl)isoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are commonly found in natural alkaloids. The compound this compound is characterized by the presence of a phenoxybenzoyl group attached to the isoquinoline ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Phenoxybenzoyl)isoquinoline can be achieved through various methods. One common approach involves the Pomeranz-Fritsch reaction, which is a two-step process. Initially, benzaldehyde is condensed with aminoacetaldehyde diethylacetal to form a stable aldimine. This aldimine then cyclizes in a strong acid medium to produce isoquinoline . The phenoxybenzoyl group can be introduced through a Friedel-Crafts acylation reaction using phenoxybenzoyl chloride and an appropriate catalyst .
Industrial Production Methods: Industrial production of isoquinoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The Bischler-Napieralski synthesis is another method used industrially, where phenethylamine reacts with an acid chloride or anhydride to form an amide, which then cyclizes to produce isoquinoline .
Chemical Reactions Analysis
Types of Reactions: 4-(3-Phenoxybenzoyl)isoquinoline undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions can occur, where the isoquinoline ring undergoes bromination or nitration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in nitrobenzene for bromination.
Major Products:
Oxidation: Pyridine-3,4-dicarboxylic acid.
Reduction: Dihydroisoquinoline derivatives.
Substitution: 4-bromo-isoquinoline.
Scientific Research Applications
4-(3-Phenoxybenzoyl)isoquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(3-Phenoxybenzoyl)isoquinoline involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity . The compound’s unique structure allows it to interact with various biological targets, leading to diverse pharmacological effects .
Comparison with Similar Compounds
Isoquinoline: A structural isomer of quinoline, known for its presence in natural alkaloids and its use in pharmaceuticals.
Quinoline: Another benzopyridine, widely used in antimalarial drugs like chloroquine.
Papaverine: A benzylisoquinoline alkaloid used as an antispasmodic drug.
Uniqueness: 4-(3-Phenoxybenzoyl)isoquinoline stands out due to the presence of the phenoxybenzoyl group, which imparts unique chemical reactivity and biological activity. This structural feature differentiates it from other isoquinoline derivatives and enhances its potential in various applications .
Properties
IUPAC Name |
isoquinolin-4-yl-(3-phenoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO2/c24-22(21-15-23-14-17-7-4-5-12-20(17)21)16-8-6-11-19(13-16)25-18-9-2-1-3-10-18/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CITPUHZGDNAPNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)C3=CN=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


